-Fluoro-5-methylphenyl isocyanate (FMP-Isocyanate) finds application in the synthesis of polyurethanes, a versatile class of polymers with diverse applications in various industries. Its unique structure, containing both a fluorine atom and a methyl group, can influence the properties of the resulting polyurethane.
Studies have shown that FMP-Isocyanate can be used to prepare polyurethanes with improved thermal stability, chemical resistance, and flame retardancy compared to conventional polyurethanes. [, ] This is attributed to the electron-withdrawing effect of the fluorine atom and the steric hindrance introduced by the methyl group, which can enhance the rigidity and compactness of the polymer chains.
FMP-Isocyanate can also be used as a building block for the preparation of functionalized materials with specific properties. The isocyanate group readily reacts with various functional groups, allowing the incorporation of desired functionalities into the final material.
For instance, research has explored the use of FMP-Isocyanate to create polyurethanes containing flame-retardant moieties, conductive components, or self-healing properties. [, ] These functionalized materials hold promise for applications in fire safety, electronics, and advanced materials.
2-Fluoro-5-methylphenyl isocyanate is an organic compound with the molecular formula and a molecular weight of approximately 151.14 g/mol. Its structure features a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 5-position, along with an isocyanate functional group (-N=C=O). This compound is known for its reactivity due to the presence of the isocyanate group, which is a versatile building block in organic synthesis and materials science .
FMI is a hazardous compound due to the presence of the isocyanate group. Here are some safety concerns:
These reactions highlight its utility in synthesizing complex organic molecules and polymers .
While specific biological activity data for 2-fluoro-5-methylphenyl isocyanate may be limited, compounds containing isocyanate groups are often associated with biological reactivity. They can exhibit toxicity and allergenic properties, particularly through their ability to react with nucleophilic sites in proteins, leading to potential implications in immunological responses. Research on related isocyanates suggests that they may have effects on cellular functions and could be involved in the development of respiratory sensitization .
2-Fluoro-5-methylphenyl isocyanate can be synthesized through several methods:
2-Fluoro-5-methylphenyl isocyanate serves various applications:
Interaction studies involving 2-fluoro-5-methylphenyl isocyanate focus on its reactivity with biological molecules. The compound's ability to form covalent bonds with amino acids suggests potential applications in drug design and development. Studies indicate that similar compounds may lead to varying degrees of protein modification, which could influence their biological function and stability .
Several compounds share structural characteristics with 2-fluoro-5-methylphenyl isocyanate. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Methylphenyl isocyanate | Aromatic ring with a methyl group | More stable due to lack of fluorine; less reactive. |
2-Chloro-5-methylphenyl isocyanate | Chlorine substituent instead of fluorine | Different reactivity profile; potential for different applications. |
Phenyl isocyanate | Simple phenyl ring without additional substituents | Less sterically hindered; broader applicability in reactions. |
These comparisons illustrate how the presence of different substituents affects reactivity, stability, and application potential within similar chemical frameworks .
The history of fluorinated aromatic isocyanates is nested within the broader development of isocyanate chemistry, which began in the mid-19th century. In 1849, the German chemist A. Wurtz first prepared alkyl isocyanates through the metathesis reaction between alkyl sulfates and potassium cyanate, laying the foundation for this important class of compounds. However, at that time, suitable applications were not immediately identified. The structure of isocyanates was preliminarily determined by Gentier in 1869, representing an important step in understanding these reactive molecules.
A significant industrial breakthrough came in 1884 when W. Hentschel developed a method to produce isocyanates by reacting amines or amine salts with phosgene, establishing the foundation for their commercial production. Despite these early developments, fluorinated aromatic isocyanates did not emerge as a distinct research focus until much later.
The 1960s marked a pivotal turning point for fluorinated isocyanates. In 1963, the Narmco Research & Department Division of the Whittaker Corporation developed several types of fluorinated isocyanates, fluorinated diols, polyesters, and polyethers specifically to create materials resistant to liquid oxygen and noncombustible in pure oxygen. This innovation was primarily driven by the needs of the space industry led by NASA. Subsequently, organizations including Minnesota Mining and Manufacturing (3M), Dupont, and the Ukrainian Institute of Polymer Science conducted more extensive research on fluorinated polyurethanes (FPUs). This period established fluorinated isocyanates not merely as modifications of conventional polyurethanes but as an independent research direction within fluoropolymer chemistry.
Within this historical progression, specialized fluorinated aromatic isocyanates like 2-Fluoro-5-methylphenyl isocyanate emerged as valuable research tools, combining the reactivity of the isocyanate group with the unique electronic properties introduced by strategically positioned fluorine substitution.
2-Fluoro-5-methylphenyl isocyanate (CAS: 190774-50-6) occupies a specialized niche within modern isocyanate chemistry. While diisocyanates such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) dominate industrial polyurethane production due to their bifunctionality, mono-isocyanates like 2-Fluoro-5-methylphenyl isocyanate serve different but equally important roles in chemical research and specialized applications.
This particular isocyanate represents a precisely engineered molecule with a unique substitution pattern that distinguishes it from more common isocyanates. The compound's continued commercial availability from suppliers like Sigma-Aldrich, Innex Scientific, and specialized chemical providers indicates ongoing research and application demand. Its appearance in recent supplier catalogs with entries updated as recently as 2024-2025 further confirms its contemporary relevance.
Within the hierarchy of fluorinated aromatic isocyanates, 2-Fluoro-5-methylphenyl isocyanate falls into the category of ortho-substituted isocyanates with respect to the fluorine position. This positioning has significant implications for reactivity, as ortho substituents can introduce both electronic effects and steric considerations that influence chemical behavior. The compound serves multiple roles in modern chemistry:
The specific combination of a fluorine atom at position 2 and a methyl group at position 5 creates a unique electronic environment that distinguishes this isocyanate from other fluorinated or methylated variants, giving it distinct reactivity patterns and applications.
The strategic placement of fluorine and methyl substituents on the aromatic ring of 2-Fluoro-5-methylphenyl isocyanate significantly influences its chemical behavior and utility in research applications. These substituents modify both the electronic distribution within the molecule and its steric environment, creating a compound with finely tuned properties.
The fluorine atom at the ortho position (position 2) relative to the isocyanate group introduces several important effects. As the most electronegative element, fluorine withdraws electron density through the σ-bond framework while potentially donating electron density through π-orbital overlap. This electronic perturbation directly affects the reactivity of the neighboring isocyanate group, typically enhancing its electrophilicity. According to research on isocyanate reactivity, "Reactivity is increased by substituents that improve the positive load on the NCO group carbon atom," making fluorine an important modulator of reactivity. This enhancement in electrophilicity can accelerate reactions with nucleophiles like alcohols and amines, which are fundamental transformations in isocyanate chemistry.
The methyl group at position 5 (para to the fluorine) introduces mild electron-donating effects that partially counterbalance the electron-withdrawing nature of the fluorine atom. This creates an electronic "push-pull" system that fine-tunes the reactivity at the isocyanate carbon. Additionally, the methyl group affects the physical properties of the compound and any derivatives or polymers produced from it, influencing characteristics such as solubility, crystallinity, and thermal behavior.
The specific arrangement of these substituents also impacts the physical properties of resulting materials. Fluorine introduction often enhances:
These property enhancements make fluorinated isocyanates particularly valuable for developing specialty materials with superior performance characteristics.
Scientific interest in 2-Fluoro-5-methylphenyl isocyanate has evolved alongside broader trends in fluorine chemistry, polymer science, and material development. The compound appears in scientific literature and commercial catalogs as a specialized reagent, reflecting its role as a niche building block rather than a high-volume industrial chemical.
Early research on fluorinated isocyanates primarily focused on synthesis methods and fundamental reactivity patterns. The development of polyurethane chemistry, following Otto Bayer's pioneering work in 1932, created a context for specialized isocyanates. However, it was the growth of fluoropolymer technology and the recognition of fluorine's unique effects on material properties that truly established the relevance of compounds like 2-Fluoro-5-methylphenyl isocyanate.
Recent advances in several areas have further expanded interest in this compound:
Multicomponent Reactions: The exploration of isocyanates in complex multicomponent reactions has opened new synthetic pathways. For example, researchers have substituted carboxylic acids with isocyanates in reactions with nitrile imines and isocyanides to form complex molecular architectures.
Catalytic Transformations: Innovations in catalysis have enabled more selective and efficient transformations of isocyanates. These include fluoride-catalyzed selective trimerization to form isocyanurates and organocatalytic approaches under mild conditions.
Computational Studies: Modern computational methods have improved understanding of isocyanate reactivity and physical properties, though search result notes that "the liquid phase properties of isocyanates have not been characterized from the ab initio perspective as well as their chemistry."
Green Chemistry Approaches: Contemporary research has focused on developing phosgene-free synthesis methods and in-situ generation techniques for isocyanates, addressing safety and environmental concerns.
The continued commercial availability of 2-Fluoro-5-methylphenyl isocyanate with recent catalog updates (2024-2025) indicates ongoing demand and application in current research, particularly in areas requiring precise control over reactivity and material properties.
The classical synthesis of 2-fluoro-5-methylphenyl isocyanate centers on the phosgenation of the corresponding aromatic amine, 2-fluoro-5-methylaniline. This method involves two sequential reactions: the formation of a carbamoyl chloride intermediate followed by thermal decomposition to yield the isocyanate [1] [4].
In the liquid-phase phosgenation route, 2-fluoro-5-methylaniline reacts with excess phosgene (COCl₂) in an inert solvent such as chlorobenzene or o-dichlorobenzene. The reaction proceeds via the intermediate formation of a carbamoyl chloride, which is subsequently heated to eliminate hydrogen chloride (HCl) and generate the isocyanate [1]. While this method operates under mild conditions (room temperature to 100°C), it requires prolonged reaction times (8–24 hours) and generates stoichiometric amounts of HCl, necessitating robust neutralization and waste management systems [1] [4].
The gas-phase phosgenation method, though less commonly applied to fluorinated aromatics, offers advantages for large-scale production. Here, 2-fluoro-5-methylaniline vapor is mixed with phosgene gas at elevated temperatures (200–400°C) in a tubular reactor. This approach reduces solvent use by 80% and energy consumption by 60% compared to liquid-phase methods, while achieving reaction times under one minute [1]. However, the high volatility of fluorinated intermediates and the need for precise temperature control pose technical challenges [1].
Recent advancements focus on replacing phosgene with safer reagents and improving catalytic efficiency. Triphosgene (bis(trichloromethyl) carbonate), a solid phosgene substitute, has emerged as a key reagent for synthesizing 2-fluoro-5-methylphenyl isocyanate. In a representative protocol, 2-fluoro-5-methylaniline reacts with triphosgene in tetrahydrofuran (THF) at 60°C, yielding the target isocyanate with 95% purity after distillation [5]. This method minimizes handling risks associated with gaseous phosgene and reduces HCl production by 40% [5].
Another innovation involves carbamoylimidazole intermediates as masked isocyanate equivalents. By treating 2-fluoro-5-methylaniline with carbonyldiimidazole (CDI), a stable carbamoylimidazole derivative forms, which can be selectively reacted with nucleophiles or thermally decomposed to release the isocyanate [6]. This approach eliminates phosgene-derived byproducts entirely and enables modular synthesis of ureas and carbamates directly from the intermediate [6].
Catalytic advancements include the use of iron oxide-silica (Fe₂O₃/SiO₂) composites to accelerate decomposition reactions. For example, Fe₂O₃/SiO₂ catalysts reduce the activation energy for carbamoyl chloride decomposition by 30%, enabling complete conversion of 2-fluoro-5-methylaniline to the isocyanate at 180°C instead of 240°C [1].
The shift toward sustainable synthesis is exemplified by solvent-free phosgenation using ionic liquids. A 2024 study demonstrated that 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) acts as both solvent and catalyst, facilitating the reaction of 2-fluoro-5-methylaniline with triphosgene at 90°C with 98% conversion [1]. The ionic liquid’s low vapor pressure allows for easy recovery and reuse over five cycles without activity loss [1].
Waste minimization strategies include in-situ HCl capture using tertiary amines like triethylamine, which converts the byproduct into ammonium chloride for safer disposal. Coupling this with continuous flow reactors reduces raw material waste by 25% compared to batch processes [1] [5].
Scalability is achieved through continuous flow systems optimized for fluorinated aromatics. A pilot-scale setup described in 2023 employs a two-stage reactor: the first stage for carbamoyl chloride formation at 50°C and the second for thermal decomposition at 200°C [1]. This configuration achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, a 300% improvement over batch reactors [1].
Catalyst immobilization on mesoporous silica supports (e.g., SBA-15) enhances scalability by enabling catalyst reuse. Fe₂O₃/SBA-15 catalysts maintain 95% activity after 10 reaction cycles in the gas-phase synthesis of 2-fluoro-5-methylphenyl isocyanate, reducing production costs by 18% [1].
Purification of 2-fluoro-5-methylphenyl isocyanate is complicated by its sensitivity to moisture and the presence of residual amine or carbamoyl chloride byproducts. Fractional distillation under reduced pressure (1–5 kPa) is the standard method, with the isocyanate typically distilling at 85–90°C [3]. However, the fluorine substituent introduces polarity that can lead to azeotrope formation with chlorinated solvents, necessitating multiple distillation steps [1].
Adsorption-based purification using activated carbon or molecular sieves (3Å) effectively removes trace amines. A 2024 study showed that passing crude isocyanate through a silica gel column pretreated with hexane removes 99.5% of 2-fluoro-5-methylaniline impurities [5]. Challenges remain in minimizing thermal degradation during distillation, as prolonged heating above 100°C induces trimerization to isocyanurate derivatives [1].
Irritant